molecular formula C6H12N2O B8669460 2-(2-Methoxyethyl)-4,5-dihydro-1H-imidazole CAS No. 61737-85-7

2-(2-Methoxyethyl)-4,5-dihydro-1H-imidazole

Cat. No. B8669460
Key on ui cas rn: 61737-85-7
M. Wt: 128.17 g/mol
InChI Key: YPBVNVLJBHJIHK-UHFFFAOYSA-N
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Patent
US04091224

Procedure details

100 Parts of 6N sodium hydrochloride in a suitable reaction vessel are cooled to 5° C. with an ice-water bath and 22.7 parts of the 2-(2-methoxyethyl)-2-imidazoline hydrochloride of Example 2 are added to the cold solution. An oil separates. The contents of the vessel are transferred to a separatory vessel and the aqueous phase is extracted four times with 30 parts of reagent grade tetrahydrofuran. The combined tetrahydrofuran extracts are dried over anhydrous potassium carbonate for 15 hours. The potassium carbonate is then filtered off and the tetrahydrofuran solution is distilled to yield 14.0 parts of 2-(2-methoxyethyl)-2-imidazoline.
Name
sodium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-methoxyethyl)-2-imidazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Na].Cl.[CH3:4][O:5][CH2:6][CH2:7][C:8]1[NH:9][CH2:10][CH2:11][N:12]=1>>[CH3:4][O:5][CH2:6][CH2:7][C:8]1[NH:12][CH2:11][CH2:10][N:9]=1 |f:0.1,2.3,^1:1|

Inputs

Step One
Name
sodium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[Na]
Step Two
Name
2-(2-methoxyethyl)-2-imidazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COCCC=1NCCN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents of the vessel are transferred to a separatory vessel
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted four times with 30 parts of reagent grade tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined tetrahydrofuran extracts are dried over anhydrous potassium carbonate for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The potassium carbonate is then filtered off
DISTILLATION
Type
DISTILLATION
Details
the tetrahydrofuran solution is distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COCCC=1NCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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